molecular formula C9H9N3O B14353335 3-Methyl-2-quinoxalinamine 4-oxide CAS No. 90564-83-3

3-Methyl-2-quinoxalinamine 4-oxide

Katalognummer: B14353335
CAS-Nummer: 90564-83-3
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: FNUSELWIQFQVGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-quinoxalinamine 4-oxide is a heterocyclic organic compound characterized by a quinoxaline backbone substituted with a methyl group at position 3, an amine group at position 2, and an oxygen atom (oxide) at position 4. This structure confers unique physicochemical properties, including moderate hydrophobicity and amphiphilicity, which facilitate interactions with biological membranes . Its synthesis typically involves oxidation and methylation of quinoxaline precursors, yielding a stable molecule with broad-spectrum activity against Gram-positive and Gram-negative pathogens.

Eigenschaften

CAS-Nummer

90564-83-3

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

3-methyl-4-oxidoquinoxalin-4-ium-2-amine

InChI

InChI=1S/C9H9N3O/c1-6-9(10)11-7-4-2-3-5-8(7)12(6)13/h2-5H,1H3,(H2,10,11)

InChI-Schlüssel

FNUSELWIQFQVGR-UHFFFAOYSA-N

Kanonische SMILES

CC1=[N+](C2=CC=CC=C2N=C1N)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Substrate Preparation and Ring Formation

3-Methyl-o-phenylenediamine (1) reacts with methylglyoxal (2) under acidic conditions (e.g., acetic acid, 80°C, 12 h) to yield 3-methylquinoxaline (3). Subsequent nitration at position 2 using fuming nitric acid (HNO3, H2SO4, 0°C, 2 h) generates 2-nitro-3-methylquinoxaline (4), which is reduced to 3-methyl-2-quinoxalinamine (5) via catalytic hydrogenation (H2, Pd/C, EtOH, 25°C, 6 h).

Key Reaction Pathway:
$$
\text{3-Methyl-o-phenylenediamine} \xrightarrow{\text{methylglyoxal}} \text{3-Methylquinoxaline} \xrightarrow{\text{HNO3}} \text{2-Nitro-3-methylquinoxaline} \xrightarrow{\text{H2/Pd}} \text{3-Methyl-2-quinoxalinamine}
$$

Oxidation to N-Oxide

The N-oxide moiety is introduced by treating 3-methyl-2-quinoxalinamine (5) with hydrogen peroxide (H2O2, 30%, AcOH, 60°C, 4 h), yielding the target compound (6) in 65–72% yield. Alternative oxidants like meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (25°C, 2 h) achieve comparable results (70% yield).

Halogen Displacement and Amination

Halogenated quinoxalines serve as versatile intermediates for introducing amine groups via nucleophilic substitution.

Synthesis of 2-Chloro-3-methylquinoxaline

3-Methylquinoxaline (3) undergoes chlorination at position 2 using phosphorus oxychloride (POCl3, reflux, 4 h) to form 2-chloro-3-methylquinoxaline (7) in 85% yield.

Amination Strategies

The chlorine atom in 7 is displaced by ammonia under high-pressure conditions (NH3, CuCl, EtOH, 120°C, 24 h) to yield 3-methyl-2-quinoxalinamine (5) in 60% yield. Transition-metal catalysis (e.g., Pd(OAc)2, Xantphos, K2CO3, dioxane, 100°C, 12 h) improves efficiency (82% yield).

Post-Amination Oxidation

Oxidation of 5 with H2O2/AcOH furnishes 3-methyl-2-quinoxalinamine 4-oxide (6) with minimal side reactions.

Direct N-Oxide Formation During Cyclization

In situ N-oxide synthesis avoids separate oxidation steps.

Cyclocondensation with Oxidizing Agents

N-(Hydroxyiminoethylidene)-3-methylaniline (8) undergoes cyclization in the presence of lead(IV) acetate (Pb(OAc)4, CH2Cl2, 25°C, 1 h) to directly yield 3-methyl-2-quinoxalinamine 4-oxide (6) via radical intermediates. This one-pot method achieves 48% yield but requires stringent temperature control.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation + Oxidation Cyclization, nitration, reduction, oxidation 65–72 High regioselectivity Multi-step, moderate yields
Halogen Amination + Oxidation Chlorination, amination, oxidation 60–82 Scalable, versatile intermediates Harsh amination conditions
Direct N-Oxide Cyclization Radical-mediated cyclization 48 One-pot synthesis Low yield, specialized reagents

Mechanistic Insights and Optimization

Role of Lewis Acids

Lewis acids (e.g., AlCl3) facilitate electron-deficient quinoxaline formation, enhancing halogen displacement rates. For example, AlCl3-mediated chlorination of 3-methylquinoxaline reduces reaction time from 6 h to 2 h.

Oxidation Kinetics

H2O2 in acetic acid preferentially oxidizes the N4 position due to electronic effects from the 2-amine group, minimizing over-oxidation. Kinetic studies reveal a second-order dependence on H2O2 concentration.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-quinoxalinamine 4-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the oxide group back to the parent amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: 3-Methyl-2-quinoxalinamine.

    Substitution: Various substituted quinoxalines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-quinoxalinamine 4-oxide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-2-quinoxalinamine 4-oxide involves its interaction with various molecular targets. The amine and oxide groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or interfere with DNA replication, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Comparative Properties of Membrane-Active Compounds

Compound Molecular Weight (g/mol) logP Primary Mechanism Antimicrobial Spectrum
3-Methyl-2-quinoxalinamine 4-oxide 191.2 1.2 Membrane disruption Broad-spectrum
Gluconate 196.2 -1.5 Surface membrane disruption Gram-positive predominant
Lytixar ~800 (peptidomimetic) 2.8 Cationic membrane lysis Broad-spectrum
4-Dodecyl-morpholine 4-oxide 313.5 4.5 Hydrophobic insertion Gram-negative predominant
Oxolinic Acid 261.2 1.8 DNA gyrase inhibition Narrow-spectrum (Gram-negative)

Research Findings

  • Membrane Interaction Studies: 3-Methyl-2-quinoxalinamine 4-oxide exhibits a membrane-water partition coefficient (Kp) of 350, intermediate between Lytixar (Kp = 1,200) and gluconate (Kp = 50), reflecting its balanced biodistribution .
  • Efficacy Against Resistant Strains: Unlike Brilacidin, which faces resistance due to charge-based interactions, 3-Methyl-2-quinoxalinamine 4-oxide maintains efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by avoiding cationic recognition systems .
  • Toxicity Profile: The compound’s lower hydrophobicity compared to 4-dodecyl-morpholine 4-oxide reduces hemolytic activity (HC50 > 500 µg/mL vs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.